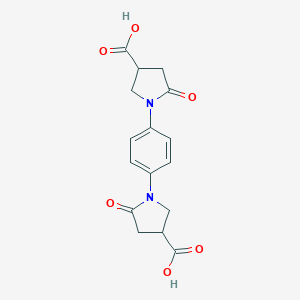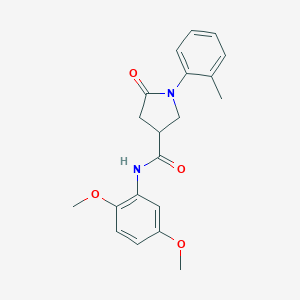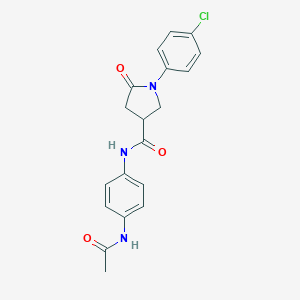
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid), commonly known as POPC, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC is a small molecule that has been extensively studied for its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of POPC is not fully understood. However, it is believed to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
POPC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. POPC has also been found to inhibit the proliferation of various cancer cell lines and to induce apoptosis in these cells. In addition, POPC has been found to exhibit anti-viral activity against various viruses, including HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using POPC in lab experiments is its relatively low cost and ease of synthesis. POPC is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, one of the limitations of using POPC in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with POPC in certain assays.
Orientations Futures
There are several future directions for the study of POPC. One area of research is the development of POPC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the study of the mechanism of action of POPC, which is not fully understood. In addition, the development of new synthesis methods for POPC could lead to the production of more potent and selective analogs of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of POPC could lead to a better understanding of its potential applications in drug discovery and development.
Conclusion:
In conclusion, POPC is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been shown to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. While there are limitations to using POPC in lab experiments, its ease of synthesis and stability make it a promising compound for further study.
Méthodes De Synthèse
The synthesis of POPC involves the reaction of 1,4-phenylenediamine with pyrrolidine-2,5-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of POPC as a white crystalline solid. The purity of POPC can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
POPC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Propriétés
Formule moléculaire |
C16H16N2O6 |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
1-[4-(4-carboxy-2-oxopyrrolidin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O6/c19-13-5-9(15(21)22)7-17(13)11-1-2-12(4-3-11)18-8-10(16(23)24)6-14(18)20/h1-4,9-10H,5-8H2,(H,21,22)(H,23,24) |
Clé InChI |
VFEDIZNGAQPEAJ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
SMILES canonique |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)









![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

